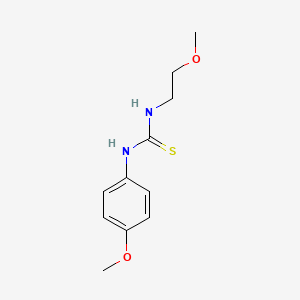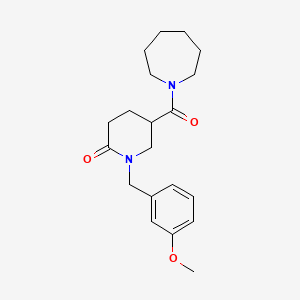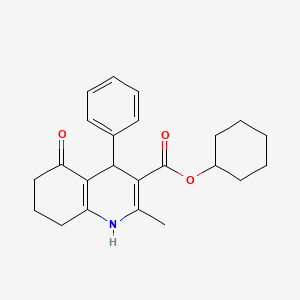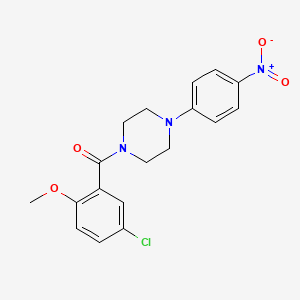
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling and regulation. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In vivo studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its low toxicity and high solubility in water, which makes it easy to use in laboratory experiments. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a wide range of biological activities, which makes it a versatile tool for scientific research. However, one of the limitations of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its relatively low potency compared to other compounds with similar biological activities. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea may not be effective in all types of cancer cells or animal models.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of more potent analogs of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea that could be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea and its potential applications in neurology and immunology. Finally, the development of new delivery methods for N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can be synthesized through a simple reaction between 4-methoxyaniline and 2-methoxyethyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been used in a variety of scientific research studies, including cancer research, neurology, and immunology. In cancer research, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to modulate the immune response by affecting cytokine production and T cell activation.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLCZNPMFNPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)

![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)
![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)

![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)